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Compound of Interest

Compound Name: Allyl phenyl sulfide

Cat. No.: B1266259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for allyl phenyl sulfide. Due to a scarcity of direct experimental measurements for some

properties, this document synthesizes the existing literature data, outlines relevant

experimental techniques for organosulfur compounds, and discusses the role of computational

chemistry in deriving a more complete thermochemical profile.

Quantitative Thermochemical Data
Direct experimental thermochemical data for allyl phenyl sulfide is limited. The primary

available data from the NIST Chemistry WebBook is the enthalpy of reaction for its

isomerization to (E)-Phenyl-1-propenylsulfide.[1]

Table 1: Enthalpy of Reaction for the Isomerization of Allyl Phenyl Sulfide[1]

Reaction ΔrH° (kJ/mol) Method Conditions Reference

Allyl phenyl

sulfide -> (E)-

Phenyl-1-

propenylsulfide

-10.8 ± 0.6 Eqk
Liquid phase;

solvent: DMSO
Kimmelma, 1988
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Note: A comprehensive set of thermochemical data, including standard enthalpy of formation,

entropy, and heat capacity, is not readily available from experimental sources in the reviewed

literature.

Experimental Protocols for Thermochemical Data
Determination
While specific experimental data for allyl phenyl sulfide is sparse, the following sections detail

the standard methodologies employed for determining the thermochemical properties of related

organosulfur compounds.

Determination of Enthalpy of Formation: Rotating Bomb
Calorimetry
The standard enthalpy of formation of organosulfur compounds is typically determined

experimentally using rotating bomb calorimetry. This technique is necessary to ensure that the

sulfur present in the sample is oxidized to a uniform state, typically aqueous sulfuric acid,

allowing for accurate energy calculations.

Experimental Workflow:
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Sample Preparation

Bomb Preparation & Combustion

Calorimetric Measurement

Data Analysis

Weighing of Allyl Phenyl Sulfide

Addition of a known mass of a combustion aid (e.g., mineral oil)

Attachment of a fuse wire

Placement of the sample in the bomb

Pressurization with high-purity oxygen (typically 30 atm)

Addition of a small amount of distilled water

Ignition of the sample

Rotation of the bomb to ensure complete dissolution of SO2

Immersion of the bomb in a known mass of water in the calorimeter

Measurement of the temperature change of the water

Application of corrections (e.g., for the heat of combustion of the fuse and auxiliary substance)

Calculation of the constant volume energy of combustion (ΔUc°)

Conversion of ΔUc° to the standard enthalpy of combustion (ΔHc°)

Calculation of the standard enthalpy of formation (ΔfH°)

Click to download full resolution via product page

Figure 1: Workflow for Determining Enthalpy of Formation using Rotating Bomb Calorimetry.
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Detailed Steps:

Sample Preparation: A precisely weighed sample of the liquid organosulfur compound, such

as allyl phenyl sulfide, is placed in a crucible, often with a known mass of a combustion aid

like mineral oil. A fuse wire is attached to the electrodes of the bomb and positioned to

ensure ignition of the sample.

Bomb Preparation and Combustion: A small, known amount of distilled water is added to the

bomb to dissolve the acidic combustion products. The bomb is then sealed and pressurized

with high-purity oxygen. The sample is ignited electrically. During and after combustion, the

bomb is rotated to ensure that the sulfur dioxide gas formed dissolves completely in the

water to form a uniform sulfuric acid solution.

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a

calorimeter. The temperature of the water is monitored before and after combustion to

determine the temperature change.

Data Analysis: The total heat released is calculated from the temperature change and the

heat capacity of the calorimeter system. Corrections are made for the heat of combustion of

the fuse wire and any auxiliary substances used. From this, the constant volume energy of

combustion is determined and then converted to the standard enthalpy of combustion.

Finally, the standard enthalpy of formation is calculated using Hess's law.

The Role of Computational Chemistry
Given the lack of comprehensive experimental thermochemical data for allyl phenyl sulfide,

computational quantum chemistry methods present a powerful alternative for obtaining a

complete set of properties.[2] High-level ab initio calculations can be employed to predict the

enthalpy of formation, entropy, and heat capacity with a high degree of accuracy.[3]
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Molecular Modeling

Quantum Chemical Calculations

Thermochemical Data Derivation

Construction of the 3D molecular structure of Allyl Phenyl Sulfide

Conformational analysis to find the lowest energy isomer

Geometry optimization using a chosen level of theory (e.g., DFT, MP2)

Vibrational frequency calculation

Single-point energy calculation at a higher level of theory (e.g., CCSD(T))

Calculation of the molecular partition function from vibrational frequencies and rotational constants

Derivation of the enthalpy of formation using atomization or isodesmic reaction schemes Calculation of entropy Calculation of heat capacity
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Figure 2: Workflow for Computational Determination of Thermochemical Data.

Key Computational Steps:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1266259?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Modeling: The process begins with the construction of the 3D structure of allyl
phenyl sulfide. A conformational search is performed to identify the most stable isomer.

Quantum Chemical Calculations: The geometry of the most stable conformer is optimized

using a selected level of theory, such as Density Functional Theory (DFT) or Møller-Plesset

perturbation theory (MP2). Vibrational frequency calculations are then performed to confirm

that the optimized structure is a true minimum on the potential energy surface and to obtain

the zero-point vibrational energy and thermal corrections. For higher accuracy, single-point

energy calculations are often carried out using more sophisticated methods like Coupled

Cluster with single, double, and perturbative triple excitations (CCSD(T)).

Thermochemical Data Derivation: The results from the quantum chemical calculations are

used to compute the molecular partition function. From this, the standard enthalpy of

formation can be derived using methods like atomization or isodesmic reactions. Standard

entropy and heat capacity at various temperatures can also be calculated from the

vibrational frequencies and rotational constants.

Conclusion
While experimental thermochemical data for allyl phenyl sulfide is currently limited to its

enthalpy of isomerization, established experimental protocols for organosulfur compounds,

such as rotating bomb calorimetry, provide a clear path for future experimental determination of

its enthalpy of formation. In the absence of such data, modern computational chemistry offers a

reliable and powerful approach to obtain a comprehensive set of thermochemical properties,

including enthalpy of formation, entropy, and heat capacity. This integrated approach of

leveraging available experimental data and advanced computational methods is crucial for the

continued study and application of allyl phenyl sulfide in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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